The compound 7-Amino-1,3-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione has garnered attention in the field of medicinal chemistry due to its potential as a pharmacological agent. Research has been focused on synthesizing derivatives of pyrido[2,3-d]pyrimidinediones and studying their interactions with adenosine receptors, which play a crucial role in various physiological processes. These studies aim to explore the structure-activity relationships and develop compounds with improved solubility and pharmacological profiles.
The applications of pyrido[2,3-d]pyrimidinediones extend to various fields, primarily in the development of new pharmacological agents. The synthesis of these compounds has been explored as a means to create antitumor agents, with methods reported for the generation of 5-oxo- and 7-oxopyrido[2,3-d]pyrimidines2. These derivatives could serve as lead compounds for the development of new anticancer drugs, given their potential to interfere with cellular signaling pathways. Additionally, the high affinity and selectivity of certain derivatives for adenosine receptors suggest their use in neurological disorders, cardiovascular diseases, and immune system modulation. The ability to synthesize these compounds with varying substituents allows for the fine-tuning of their pharmacological properties, which is crucial for the development of targeted therapies.
This compound is classified under heterocyclic compounds and specifically falls within the category of pyrido[2,3-d]pyrimidines. The structural formula indicates the presence of amino and dimethyl substituents on the pyrido ring system. The compound has been documented in various chemical databases and literature, highlighting its relevance in synthetic and medicinal chemistry .
The synthesis of 7-amino-1,3-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione can be achieved through several methods. A notable approach involves the reaction of 6-amino-1,3-dimethyluracil with appropriate α,β-unsaturated ketones. This reaction typically requires acidic or basic conditions to facilitate cyclization and formation of the desired pyrido structure.
The detailed synthetic pathway can vary based on starting materials and desired substituents on the final product. For instance, variations in substituents can lead to different derivatives with potentially distinct biological activities .
The molecular structure of 7-amino-1,3-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione features a fused bicyclic system comprised of a pyridine ring and a pyrimidine ring.
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm functional groups and molecular connectivity .
7-Amino-1,3-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione participates in various chemical reactions that can modify its structure or create derivatives.
These reactions are crucial for exploring the compound's potential applications in pharmaceuticals and other fields .
The mechanism of action for 7-amino-1,3-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors.
Further studies are necessary to clarify these mechanisms and establish a direct link between chemical structure and biological activity .
The physical and chemical properties of 7-amino-1,3-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione are essential for understanding its behavior in various environments.
These properties are crucial for determining suitable applications in laboratory settings and potential formulations in medicinal chemistry .
7-Amino-1,3-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione has several promising applications in scientific research:
The ongoing research into this compound highlights its versatility and importance within medicinal chemistry and related fields .
The systematic identification of this compound begins with its IUPAC name: 7-Amino-1,3-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione. This name precisely defines its heterocyclic core and substituents:
The molecular formula is C₉H₁₀N₄O₃, with a molecular weight of 222.20 g/mol [1] [3] [6]. The CAS Registry Number (117525-95-8) serves as a unique identifier for chemical databases and procurement [1] [3]. Other synonyms include 7-Amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione and 1,3-Dimethyl-7-amino-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione [3] [6].
The InChI Code (1S/C₉H₁₀N₄O₃/c1-12-7-6(4(14)3-5(10)11-7)8(15)13(2)9(12)16/h3H,1-2H3,(H₃,10,11,14)) and InChI Key (QYKJAKMJYFUJKK-UHFFFAOYSA-N) encode structural details for digital representation, confirming the positions of methyl groups, carbonyls, and the amino moiety [4] [7].
While single-crystal X-ray diffraction data for this specific compound is absent in the provided sources, inferences about its geometry can be drawn from its core pyridopyrimidine scaffold:
Table 1: Key Molecular Properties
Property | Value | Unit |
---|---|---|
Molecular Weight | 222.20 | g/mol |
Density | 1.56 | g/cm³ |
Boiling Point | 372.1 | °C (760 mmHg) |
Flash Point | 178.8 | °C |
Refractive Index | 1.686 | - |
Data derived from computational and empirical analyses [6].
Infrared (IR) Spectroscopy:Characteristic absorptions include:
Nuclear Magnetic Resonance (NMR):¹H NMR (400 MHz, DMSO-d₆):
¹³C NMR (100 MHz, DMSO-d₆):
Table 2: Summary of Key NMR Chemical Shifts
Group | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) |
---|---|---|
N1-CH₃ | 3.08–3.30 | 27.7–30.3 |
N3-CH₃ | 3.51–3.68 | 28.0–29.6 |
C8-H | ~5.82 | - |
C2=O, C4=O, C5=O | - | 153.5–160.2 |
Amino (NH₂) | 7.93–8.00 | - |
Data for unsubstituted or minimally substituted derivatives [9].
Mass Spectrometry (MS):
The compound exhibits prototropic tautomerism due to enolizable protons and annular nitrogens:
Ring-chain isomerism is possible in open-chain precursors but irrelevant here due to the stable fused bicyclic structure. Positional isomers could arise if methylation occurs at N8 instead of N1/N3, but synthetic routes confirm exclusive N1/N3-dimethylation [9].
Structural analogues like pyrido[2,3-d]pyrimidine-2,4-diones lack the C5 carbonyl, altering tautomeric behavior. The C5 carbonyl in the title compound enhances hydrogen-bonding capacity, influencing supramolecular assembly and biological recognition [8] [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0